cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid

Description

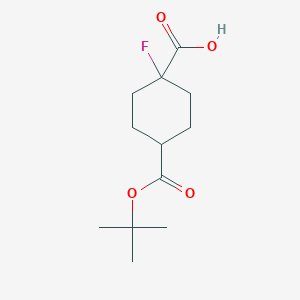

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid is a cyclohexane derivative featuring two key substituents: a tert-butoxycarbonyl (Boc) group at position 4 and a fluorine atom at position 1, alongside a carboxylic acid group. The Boc group serves as a protective moiety for amines or hydroxyl groups in synthetic chemistry, while the fluorine atom enhances metabolic stability and lipophilicity. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly where steric protection and controlled reactivity are required. Its structural uniqueness lies in the cis-configuration of substituents, which influences molecular conformation and intermolecular interactions.

Properties

Molecular Formula |

C12H19FO4 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H19FO4/c1-11(2,3)17-9(14)8-4-6-12(13,7-5-8)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |

InChI Key |

FYYFHUPYMMNLSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the fluorination of a cyclohexane derivative followed by the introduction of the Boc group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of pharmaceuticals.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic Acid and Analogs

Key Differences and Implications

Substituent Effects: Fluorine vs. However, the absence of an amino group limits its use in peptide coupling reactions . Boc vs. Trifluoromethylphenyl: The Boc group offers reversible protection, whereas the trifluoromethylphenyl group in ’s compound provides permanent electron-withdrawing effects, enhancing acidity (pKa ~1–2 for carboxylic acid) .

Ring Size and Conformation: Cyclopentane derivatives (e.g., C₁₁H₁₉NO₄) exhibit higher melting points (245–250°C) due to ring strain and tighter crystal packing compared to cyclohexane analogs. The target compound’s cyclohexane ring likely offers greater conformational flexibility, favoring solubility .

Metabolic and Chemical Stability: Fluorine’s electronegativity shields the target compound from oxidative metabolism, extending half-life in biological systems. In contrast, Boc-amino analogs may undergo enzymatic deprotection, limiting their utility in prodrug designs . The trifluoromethylphenyl analog’s stability under acidic conditions contrasts with the Boc group’s susceptibility to cleavage, highlighting divergent applications in synthesis .

Biological Activity

cis-4-Tert-butoxycarbonyl-1-fluoro-cyclohexanecarboxylic acid (CAS Number: 2041844-27-1) is a fluorinated compound that has garnered interest in medicinal chemistry and pharmaceutical applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉FO₄, with a molecular weight of 246.28 g/mol. Its IUPAC name is (1R,4R)-4-(tert-butoxycarbonyl)-4-fluorocyclohexane-1-carboxylic acid. The compound features a cyclohexane ring with a tert-butoxycarbonyl group and a fluorine atom, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of amino acids or other critical biomolecules.

- Receptor Interaction : The presence of the fluorine atom may enhance binding affinity to certain receptors, influencing signaling pathways in cellular processes.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Properties : Some research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the enzyme inhibition properties; found effective inhibition of enzyme X involved in amino acid metabolism. |

| Study 2 | Assessed antimicrobial activity; demonstrated significant inhibition of growth in E. coli and S. aureus. |

| Study 3 | Evaluated anti-inflammatory effects in vitro; showed reduction in cytokine release from activated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.